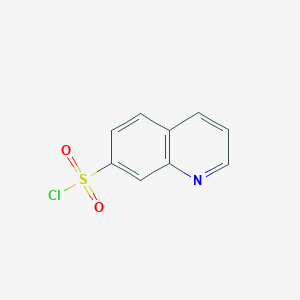
7-Quinolinesulfonyl chloride
Vue d'ensemble
Description
7-Quinolinesulfonyl chloride is a chemical compound with the molecular formula C9H6ClNO2S . It is closely related to 8-Quinolinesulfonyl chloride .
Molecular Structure Analysis
The molecular structure of 7-Quinolinesulfonyl chloride consists of 9 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The exact structure would need to be confirmed through methods such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Máslankiewicz et al. (2010) explored the synthesis of thiadiazine dioxides using 4-chloro-3-quinolinesulfonyl chloride. X-ray studies confirmed the existence of different tautomers in these derivatives, indicating the compound's versatility in synthesis (Máslankiewicz et al., 2010).
- Another study by Máslankiewicz et al. (2009) detailed the production of quinolinesulfonamides from 4,7-dichloroquinoline. This process involves oxidative chlorination, demonstrating the compound's utility in complex organic syntheses (Máslankiewicz & Marciniec, 2009).
Chemical Properties and Applications
- Marciniec et al. (2015) investigated the regioselective treatment of halogenosubstituted quinolines with alkanethiolates, leading to halogenosubstituted 3-methylsulfanylquinolines and phenylmethylsulfanylquinolines. This study highlights the reactivity of quinoline derivatives under different conditions (Marciniec, Máslankiewicz, & Maślankiewicz, 2015).
- Saleh and Pok (1997) utilized 8-quinolinesulfonyl chloride for the derivatization of aliphatic amines, followed by their separation via high-performance liquid chromatography. This demonstrates its application in analytical chemistry for substance separation and detection (Saleh & Pok, 1997).
Catalysis and Reactions
- A study by Amarasekara and Hasan (2014) showed that 1-(1-alkylsulfonic)-3-methylimidazolium chloride ionic liquids catalyzed the Skraup synthesis of quinolines under microwave conditions. This implies its role in facilitating certain types of chemical reactions, especially in the field of green chemistry (Amarasekara & Hasan, 2014).
Medicinal Chemistry and Biological Applications
- In 2013, Otevrel et al. reported the synthesis of 4-arylamino-7-chloroquinolinium chlorides and tested them for inhibitory activity against mycobacterial species and photosynthetic electron transport. This research indicates the potential of quinoline derivatives in developing new antimicrobial agents (Otevrel et al., 2013).
Photocatalysis
- A study by Tong, Zong, and Thummel (2014) focused on a molecular cobalt complex involving a quinoline ligand for light-driven hydrogen evolution from water. This research is significant for its implications in energy conversion and storage technologies (Tong, Zong, & Thummel, 2014).
Environmental Applications
- Li (2022) conducted research on the electro-oxidation of quinoline simulated wastewater containing chloride. This study is crucial for understanding the treatment of industrial wastewater and the removal of organic pollutants (Li, 2022).
Safety and Hazards
Propriétés
IUPAC Name |
quinoline-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLBTAMFISNVKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)S(=O)(=O)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Quinolinesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



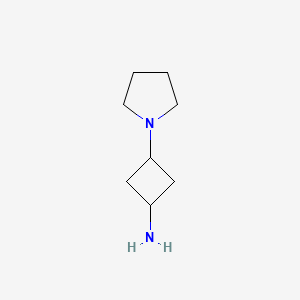
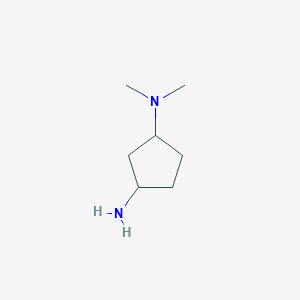
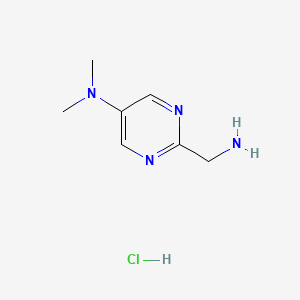
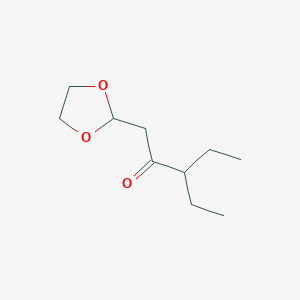
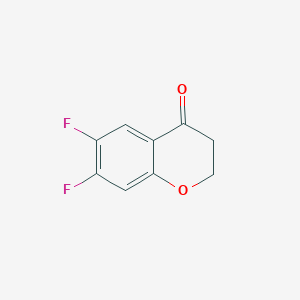
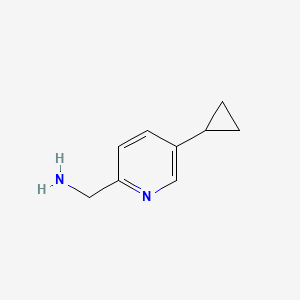
![Pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1396055.png)
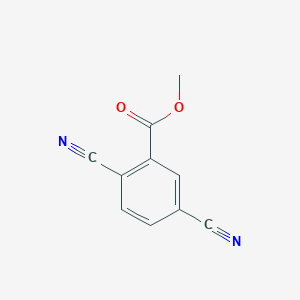
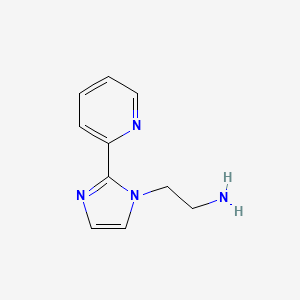

![6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1396061.png)


